2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride
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Overview
Description
2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride is a chemical compound with the molecular formula C₄HClO₅S and a molecular weight of 196.57 g/mol . It is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride typically involves the reaction of 2,5-dioxo-2,5-dihydrofuran with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Hydrolysis: It can hydrolyze in the presence of water to form sulfonic acid derivatives.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride involves its reactivity with nucleophiles and other reactive species. It can form covalent bonds with target molecules, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Compared to these compounds, this compound has a unique structure that allows it to participate in specific reactions and applications. Its reactivity and the types of products formed can differ significantly from other sulfonyl chlorides .
Properties
IUPAC Name |
2,5-dioxofuran-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClO5S/c5-11(8,9)2-1-3(6)10-4(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWKMHHCNMGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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